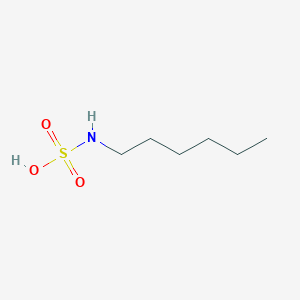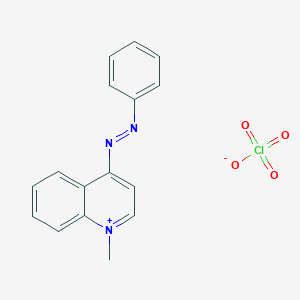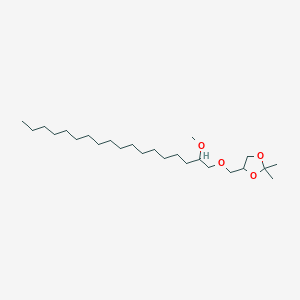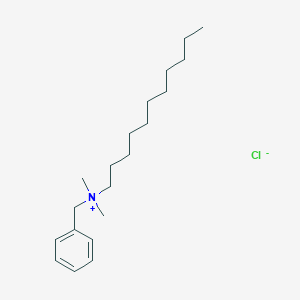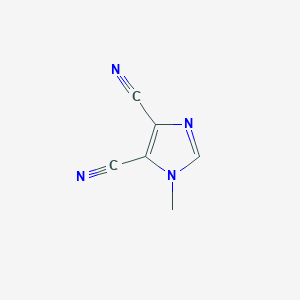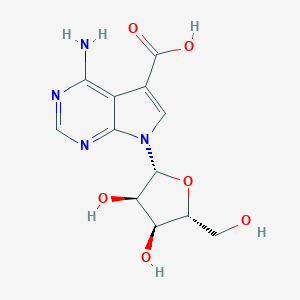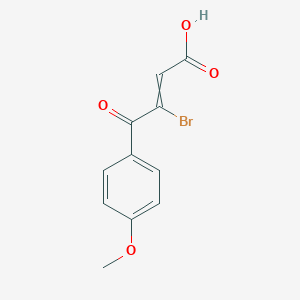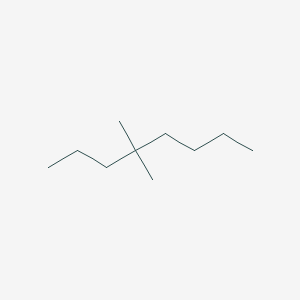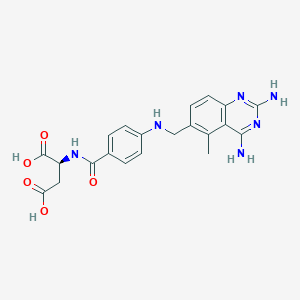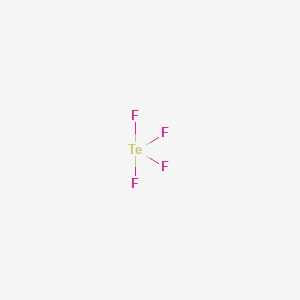
Tellurium tetrafluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tellurium tetrafluoride (TeF4) is a chemical compound that belongs to the group of inorganic compounds known as metalloid halides. It is a colorless, highly toxic, and corrosive gas that has a pungent odor. TeF4 is used in various scientific research applications due to its unique properties and reactivity.
Wissenschaftliche Forschungsanwendungen
1. Molecular Structure and Properties
- A study by Shlykov et al. (2010) explored the structures of tellurium tetrafluoride and tetrachloride using gas-phase electron diffraction, mass spectrometry, and quantum chemical calculations. The research revealed that TeF4 has a pseudo trigonal bipyramidal structure with distinct equatorial and axial Te-X distances. This study emphasizes the role of solvent molecules in influencing the structure of TeF4 solvates, impacting its applications in various fields (Shlykov et al., 2010).
2. Crystal Structure Analysis
- Edwards and Hewaidy (1968) conducted a structural analysis of TeF4 crystals, revealing that they are orthorhombic with a unique arrangement of tellurium atoms surrounded by three terminal and two bridging fluorine atoms. This structure supports the idea of steric activity of the non-bonding electron pair in TeF4, which is crucial for understanding its chemical behavior (Edwards & Hewaidy, 1968).
3. Applications in Nanotechnology
- He et al. (2017) discussed the synthesis and application of Te nanostructures, highlighting their potential in modern device fabrication, including batteries, photodetectors, and thermoelectric devices. The ability to control the composition, size, and shape of Te nanostructures is crucial for exploiting their functional properties in various technological applications (He et al., 2017).
4. Environmental and Biological Aspects
- Missen et al. (2020) provided a comprehensive overview of the (bio)geochemistry of Te in surface environments, emphasizing its role in solar industry applications and environmental risks associated with its use. The study sheds light on the environmental cycling of Te, its extraction, and the ecological implications of increasing anthropogenic uses (Missen et al., 2020).
5. Coordination Chemistry
- Research by Ebsworth et al. (1991) explored the reactivity of TeF4 with rhodium(III) complexes, contributing to the understanding of its coordination chemistry. The formation of novel complexes and their stability under various conditions were studied, offering insights into the chemical behavior of TeF4 in coordination compounds (Ebsworth et al., 1991).
6. Tellurium in Biology
- Zare et al. (2017) reviewed the role and potential implications of Te in biological systems, discussing its applications in nanotechnology, including biosensors and targeted drug delivery systems. The study highlights the emerging significance of Te and its nanostructures in biological and medical research (Zare et al., 2017).
Eigenschaften
CAS-Nummer |
15192-26-4 |
|---|---|
Produktname |
Tellurium tetrafluoride |
Molekularformel |
TeF4 F4Te |
Molekulargewicht |
203.6 g/mol |
InChI |
InChI=1S/F4Te/c1-5(2,3)4 |
InChI-Schlüssel |
CRMPMTUAAUPLIK-UHFFFAOYSA-N |
SMILES |
F[Te](F)(F)F |
Kanonische SMILES |
F[Te](F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)
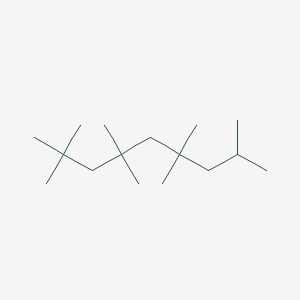
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)
